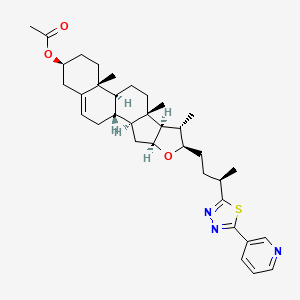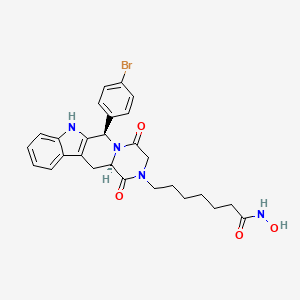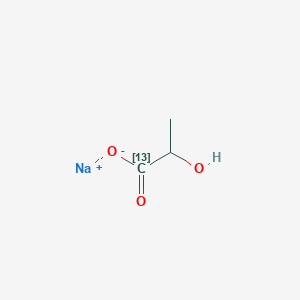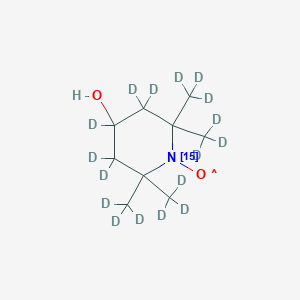
Antitumor agent-64
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Antitumor agent-64 involves the modification of diosgenin. . The synthetic route typically involves multiple steps, including the formation of intermediate compounds, followed by cyclization reactions to introduce the desired heterocyclic moieties. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
化学反应分析
Antitumor agent-64 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diosgenin backbone, potentially enhancing its cytotoxic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule, affecting its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule to create derivatives with different properties.
科学研究应用
Antitumor agent-64 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of diosgenin derivatives.
Biology: Researchers use it to investigate the mechanisms of apoptosis and mitochondrial dysfunction in cancer cells.
Medicine: Its potent cytotoxic activity makes it a candidate for developing new anticancer drugs.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing of anticancer agents.
作用机制
Antitumor agent-64 exerts its effects primarily through the mitochondria-related pathway. It induces apoptosis in cancer cells by disrupting mitochondrial function, leading to the release of cytochrome c and activation of caspases . This pathway involves several molecular targets, including Bcl-2 family proteins, which regulate mitochondrial membrane permeability and apoptosis.
相似化合物的比较
Antitumor agent-64 is unique due to its specific structure and mechanism of action. Similar compounds include other diosgenin derivatives and platinum-based drugs. For example:
Diosgenin derivatives: These compounds share a similar backbone but may have different functional groups or heterocyclic moieties, affecting their cytotoxic activity.
Platinum-based drugs: These compounds, such as cisplatin and carboplatin, also induce apoptosis in cancer cells but through different mechanisms, primarily involving DNA crosslinking and inhibition of DNA replication
This compound stands out due to its mitochondria-targeted mechanism, which offers a different approach to inducing apoptosis compared to DNA-targeting agents.
属性
分子式 |
C35H47N3O3S |
|---|---|
分子量 |
589.8 g/mol |
IUPAC 名称 |
[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate |
InChI |
InChI=1S/C35H47N3O3S/c1-20(32-37-38-33(42-32)23-7-6-16-36-19-23)8-11-29-21(2)31-30(41-29)18-28-26-10-9-24-17-25(40-22(3)39)12-14-34(24,4)27(26)13-15-35(28,31)5/h6-7,9,16,19-21,25-31H,8,10-15,17-18H2,1-5H3/t20-,21-,25+,26-,27+,28+,29-,30+,31+,34+,35+/m1/s1 |
InChI 键 |
ATDRJDQYAIVSFM-MRDOFMNJSA-N |
手性 SMILES |
C[C@@H]1[C@H](O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)C6=NN=C(S6)C7=CN=CC=C7 |
规范 SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)C6=NN=C(S6)C7=CN=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)


![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)


![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)
